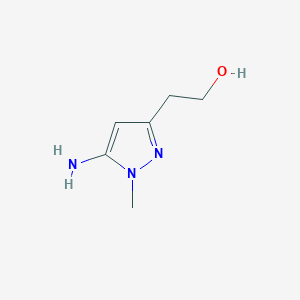

5-Amino-1-methyl-1H-pyrazole-3-ethanol

Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry Research

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, holds a position of considerable significance in the field of heterocyclic chemistry. numberanalytics.comorientjchem.org First synthesized in the late 19th century, the pyrazole nucleus has been the subject of extensive study for over a century due to its unique chemical properties and reactivity. numberanalytics.comresearchgate.net The structure is a planar, unsaturated ring with a notable degree of aromaticity. numberanalytics.com This scaffold is highly resistant to oxidizing and reducing agents but can be catalytically hydrogenated. globalresearchonline.net

The chemistry of pyrazoles is versatile; they can undergo various chemical reactions, including condensation, cyclization, and substitution. numberanalytics.com The nitrogen atom at position 2 is generally more reactive towards electrophiles, while the nitrogen at position 1 is typically unreactive unless deprotonated by a strong base. orientjchem.org This distinct reactivity makes pyrazole a crucial building block for the synthesis of a wide array of more complex heterocyclic derivatives. numberanalytics.com

The importance of pyrazole derivatives is underscored by their widespread applications in diverse fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.com In medicinal chemistry, the pyrazole ring is considered a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity. numberanalytics.com This has led to the incorporation of the pyrazole scaffold into numerous compounds with a broad spectrum of biological activities. orientjchem.orgglobalresearchonline.net Similarly, in the agrochemical industry, pyrazole derivatives are utilized as pesticides and herbicides. globalresearchonline.netnumberanalytics.com Their utility also extends to materials science, where they are used in the development of novel materials like luminescent compounds and conducting polymers. numberanalytics.com

| Field | Application Examples | Reference |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic agents. | orientjchem.orgnumberanalytics.com |

| Agrochemicals | Pesticides, herbicides, insecticides, and fungicides. | orientjchem.orgnumberanalytics.com |

| Materials Science | Luminescent compounds, conducting polymers, and dyes. | globalresearchonline.netnumberanalytics.com |

Academic Context of 5-Aminopyrazole Scaffolds

Within the broader class of pyrazoles, aminopyrazoles—derivatives bearing a free amino group—are particularly advantageous frameworks in academic and industrial research. nih.gov The position of the amino group on the pyrazole ring (C3, C4, or C5) significantly influences the molecule's properties and applications. Among these, 5-aminopyrazoles (5APs) are the most extensively reported in scientific literature, largely due to their versatility as synthetic intermediates and their prevalence in medicinal chemistry. nih.govresearchgate.net

The 5-aminopyrazole scaffold is a key precursor in the design and synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a] numberanalytics.comorientjchem.orgresearchgate.nettriazines. researchgate.netnih.gov The condensation of 5-aminopyrazoles with different bielectrophilic reagents allows for the construction of these complex, fused-ring structures, which are themselves subjects of significant research interest. researchgate.net Numerous synthetic methodologies have been developed to access 5-aminopyrazoles, often involving the reaction of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines. beilstein-journals.org

In the context of medicinal chemistry, the 5-aminopyrazole moiety is recognized as a "privileged structure," meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme. nih.govresearchgate.net Research has shown that compounds containing the 5-aminopyrazole scaffold can act as inhibitors for various protein kinases, which are crucial enzymes involved in cell signaling and are prominent targets in cancer research. nih.govresearchgate.net For instance, an in-silico study highlighted the importance of the 5-aminopyrazole scaffold in the development of p38α MAPK inhibitors, with approximately 13% of the studied inhibitors containing this framework. researchgate.net The recent approval of Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor containing a 5-aminopyrazole core, further solidifies the scaffold's importance in modern drug discovery. mdpi.com

| Derivative Type | Research Focus | Key Finding | Reference |

|---|---|---|---|

| Fused Pyrazoloazines | Synthetic Chemistry | 5-Aminopyrazoles are key precursors for synthesizing fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. | researchgate.net |

| Kinase Inhibitors | Medicinal Chemistry | The scaffold is a privileged structure for developing inhibitors of kinases such as p38 MAPK and BTK. | nih.govmdpi.com |

| Anticancer Agents | Oncology Research | Certain 5-aminopyrazole derivatives have shown promising anti-proliferative activity against various cancer cell lines. | mdpi.com |

| Antimicrobial Agents | Infectious Disease Research | Some derivatives exhibit antibacterial properties. | nih.gov |

Research Landscape of 5-Amino-1-methyl-1H-pyrazole-3-ethanol and its Congeners

Specific academic research focusing exclusively on This compound is not extensively documented in publicly available scientific literature. However, the research landscape of its close structural congeners provides a valuable context for its potential areas of scientific interest. Congeners are compounds that are related to each other by a simple structural modification. In this case, we can examine other 5-amino-1-methyl-pyrazoles where the substituent at the 3-position is varied.

The core structure, 1-Methyl-1H-pyrazol-3-amine , is a commercially available chemical intermediate used in organic synthesis. chemicalbook.com Its primary role is as a building block for creating more complex molecules in the pharmaceutical, agrochemical, and dyestuff industries. chemicalbook.com

A closely related congener is 5-Amino-1-methyl-1H-pyrazol-3-ol , which differs by having a hydroxyl group instead of a hydroxyethyl (B10761427) group at the 3-position. bldpharm.com This compound is listed as a heterocyclic building block, indicating its use in the synthesis of larger, more complex molecules within chemical research. bldpharm.com

Another congener, 5-amino-1-methyl-1H-pyrazole-4-carboxamide , has been identified and cataloged in chemical databases, suggesting its synthesis and potential use in research programs, likely as an intermediate or a candidate for biological screening. nih.gov

The broader class of 5-amino-3-substituted-1-aryl/alkyl-pyrazoles has been explored extensively. For example, derivatives like 5-Amino-3-methyl-1-phenylpyrazole are used as intermediates in the synthesis of pyrazolopyridine derivatives. chemicalbook.com Research has also been conducted on the synthesis of various ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates , which were investigated for their pharmacological activities. researchgate.net

Given this landscape, the academic interest in This compound would likely lie in its function as a synthetic building block. The ethanol (B145695) group (-CH₂CH₂OH) offers a reactive handle for further chemical modifications, such as esterification, etherification, or oxidation, to generate a library of new compounds for screening in drug discovery or materials science applications. Its structural similarity to other biologically active pyrazoles suggests it could be a candidate for investigation in medicinal chemistry programs.

| Compound Name | Structure | Key Difference from Target Compound | Primary Research Context | Reference |

|---|---|---|---|---|

| This compound |  | - | Likely a synthetic building block; specific research is scarce. | N/A |

| 5-Amino-1-methyl-1H-pyrazol-3-ol |  | Hydroxyl (-OH) group at C3 | Heterocyclic building block for organic synthesis. | bldpharm.com |

| 1-Methyl-1H-pyrazol-3-amine |  | Amino group at C3, no substituent at C5 | Raw material and intermediate for pharmaceuticals and agrochemicals. | chemicalbook.com |

| 5-amino-1-methyl-1H-pyrazole-4-carboxamide |  | Carboxamide group at C4, no substituent at C3 | Cataloged chemical for research, likely as a synthetic intermediate. | nih.gov |

| 5-Amino-3-methyl-1-phenylpyrazole |  | Methyl group at C3, Phenyl group at N1 | Intermediate for the synthesis of pyrazolopyridine derivatives. | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-amino-1-methylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-6(7)4-5(8-9)2-3-10/h4,10H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSKQEWIYRRISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 1 Methyl 1h Pyrazole 3 Ethanol and Analogous Structures

Conventional Synthetic Strategies

Conventional methods for pyrazole (B372694) synthesis are well-established and widely employed. These typically involve the formation of the pyrazole ring through the reaction of a binucleophile, most commonly a hydrazine (B178648) derivative, with a 1,3-dielectrophilic synthon.

Condensation Reactions with Hydrazine Derivatives

The reaction of hydrazine and its substituted analogues with 1,3-dicarbonyl compounds and their equivalents is the most classical and versatile approach to pyrazole synthesis. nih.govchim.it This method, known as the Knorr pyrazole synthesis, was first reported in 1883. nih.gov The reaction proceeds via a cyclocondensation mechanism, where the hydrazine derivative reacts with the two electrophilic centers of the 1,3-dicarbonyl compound to form the pyrazole ring.

The condensation of 1,3-diketones with hydrazine derivatives is a fundamental method for the synthesis of polysubstituted pyrazoles. nih.gov The reaction is typically catalyzed by an acid and involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole. jk-sci.com A significant challenge in this synthesis, when using unsymmetrical 1,3-diketones and substituted hydrazines like methylhydrazine, is the potential formation of two regioisomers. nih.gov The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine. nih.gov For instance, the reaction of methylhydrazine with a 1,3-diketone can lead to either a 1,3- or a 1,5-disubstituted pyrazole, depending on which carbonyl group undergoes the initial nucleophilic attack by the more nucleophilic nitrogen of methylhydrazine. nih.gov

To address the limitations of regioselectivity and to expand the scope of the reaction, various modifications and catalytic systems have been developed. These include the use of nano-ZnO as a catalyst for a greener protocol, which has been shown to provide excellent yields and short reaction times. nih.gov Furthermore, the in-situ generation of 1,3-diketones from enolates and carboxylic acid chlorides, followed by reaction with hydrazines, offers a one-pot approach to pyrazole synthesis. nih.gov

Table 1: Examples of Pyrazole Synthesis from 1,3-Diketones and Hydrazine Derivatives

| 1,3-Diketone | Hydrazine Derivative | Catalyst/Conditions | Product(s) | Reference(s) |

| Acetylacetone | Phenylhydrazine | Acetic Acid | 1-Phenyl-3,5-dimethylpyrazole | nih.gov |

| Ethyl Acetoacetate (B1235776) | Phenylhydrazine | nano-ZnO | 1-Phenyl-3-methyl-5-pyrazolone | nih.gov |

| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide | Mixture of 1-Aryl-3-aryl-5-(trifluoromethyl)pyrazole and 1-Aryl-5-aryl-3-(trifluoromethyl)pyrazole | nih.gov |

| In-situ generated 1,3-diketone | Methylhydrazine | LiHMDS | Mixture of regioisomeric pyrazoles | nih.gov |

Ketene (B1206846) N,S-acetals serve as versatile synthons for the preparation of 5-aminopyrazole derivatives. The reaction of a ketene N,S-acetal, which possesses a masked 1,3-dielectrophilic character, with hydrazine hydrate (B1144303) typically proceeds via a nucleophilic attack of the hydrazine at the carbon bearing the two heteroatom substituents. beilstein-journals.org This is followed by the elimination of a methylthio group and subsequent intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon. beilstein-journals.orgnih.gov This methodology provides a direct route to 5-aminopyrazoles, which are important building blocks in medicinal chemistry. beilstein-journals.org An efficient and environmentally friendly approach for this transformation involves a catalytic reaction under solvent-free conditions. researchgate.net

A specific example involves the treatment of a 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenyl isothiocyanate and methyl iodide to form a ketene N,S-acetal. Subsequent reaction with hydrazine in refluxing ethanol (B145695) yields the corresponding 5-aminopyrazole derivative. beilstein-journals.orgnih.gov

The reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives is a widely used method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles. researchgate.netchim.it This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration. chim.it The initial product is a pyrazoline, a partially saturated five-membered ring. researchgate.net Aromatization to the corresponding pyrazole can occur in the presence of an oxidizing agent or through the elimination of a suitable leaving group. beilstein-journals.orgnih.gov

The regioselectivity of this reaction with substituted hydrazines is a key consideration. For instance, with methylhydrazine, the more nucleophilic nitrogen atom preferentially attacks the β-carbon of the α,β-unsaturated system. nih.gov The use of α,β-unsaturated carbonyl compounds containing a heteroatom at the β-position can lead to direct aromatization to the pyrazole under redox-neutral conditions through elimination. nih.gov

While direct references to "ethyl cyano pyruvate" are scarce, the synthesis of pyrazoles from structurally similar β-ketoesters and β-ketonitriles is well-documented and provides a clear indication of the expected reactivity. The condensation of β-ketonitriles with hydrazines is a versatile and common method for the synthesis of 5-aminopyrazoles. chim.itbeilstein-journals.orgnih.gov The reaction involves the initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon to form a hydrazone, followed by an intramolecular cyclization where the second nitrogen attacks the nitrile carbon. beilstein-journals.orgnih.gov

Similarly, β-ketoesters react with hydrazines to form pyrazolones, which are tautomers of hydroxypyrazoles. nih.gov In a multi-component reaction setting, a β-ketoester can react with hydrazine to form a pyrazolone (B3327878) intermediate, which can then participate in further reactions, such as a Michael addition with a Knoevenagel condensation product, to yield more complex heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.govnih.gov The reaction of ethyl ethoxymethylenecyanoacetate with hydrazine, for example, leads to the formation of ethyl 3-aminopyrazole-4-carboxylate. orgsyn.org

Cycloaddition Reactions

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and highly regioselective strategy for the synthesis of pyrazoles. nih.govacs.org This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or a strained alkene. nih.govrsc.org

The Huisgen 1,3-dipolar cycloaddition of diazo compounds with alkynes is a classic method for pyrazole synthesis. acs.org Diazo compounds can be generated in situ from various precursors, such as tosylhydrazones, which circumvents the need to handle these potentially hazardous reagents directly. acs.org The reaction of an in-situ generated diazo compound with a terminal alkyne typically yields a 3,5-disubstituted pyrazole with high regioselectivity. acs.org The use of alkyne surrogates, such as α-bromocinnamaldehyde, has also been reported to facilitate the regioselective synthesis of tetrasubstituted pyrazoles through a cycloaddition-elimination sequence. nih.gov

Catalyst-free cycloaddition of diazo compounds to alkynes can be achieved by simple heating, and under solvent-free conditions, this method can provide pyrazole products in high yields without the need for extensive purification. rsc.org Various catalysts, including silver organic-chemistry.org and copper, organic-chemistry.org have also been employed to promote these cycloaddition reactions under mild conditions, broadening the substrate scope and functional group tolerance.

Table 2: Examples of Pyrazole Synthesis via Cycloaddition Reactions

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference(s) |

| Aldehyde (via in-situ diazo formation) | Terminal Alkyne | Base | 3,5-Disubstituted Pyrazole | acs.org |

| Nitrile Imine (from α-chloro hydrazone) | α-Bromocinnamaldehyde | Triethylamine | 1,3,4,5-Tetrasubstituted Pyrazole | nih.gov |

| Diazo Compound | Alkyne | Heat (solvent-free) | Substituted Pyrazole | rsc.org |

| N-Isocyanoiminotriphenylphosphorane | Terminal Alkyne | Silver-mediated | Substituted Pyrazole | organic-chemistry.org |

1,3-Dipolar Cycloaddition of Diazo Compounds with Alkynes

One of the most direct methods for synthesizing the pyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound, and a dipolarophile, typically an alkyne. rsc.orgwikipedia.org This reaction is a powerful tool for forming heterocyclic systems. The process involves the reaction of diazo compounds, which can be generated in situ to avoid handling these potentially hazardous reagents, with terminal alkynes to regioselectively produce pyrazoles. acs.org

The thermal, catalyst-free 1,3-dipolar cycloaddition of diazo compounds with alkynes has been shown to proceed efficiently, often under solvent-free conditions, to afford pyrazole products in high yields without extensive purification. rsc.orgrsc.org For instance, the reaction of ethyl diazoacetate with various alkynes, including electron-poor, electron-rich, and silyl-substituted variants, can yield the corresponding pyrazoles in excellent yields (>90%) simply by heating the reagents together. rsc.org The regioselectivity of the addition is a key consideration; for example, the reaction between diazomethane (B1218177) and trans-diethyl glutaconate is 100% regioselective, with the terminal nitrogen of the diazo compound bonding to the alpha-carbon of the ester. wikipedia.org

Table 1: Examples of Catalyst-Free 1,3-Dipolar Cycloaddition

| Diazo Compound | Alkyne | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl diazoacetate | Ethyl propiolate | 80 °C, 2h | >95% | rsc.org |

| Ethyl diazoacetate | Trimethylsilylacetylene | 100 °C, 24h | >90% | rsc.org |

| Ethyl diazoacetate | Phenylacetylene | 100 °C, 48h | >90% | rsc.org |

Cycloaddition of 1,3-Dipoles with Alkynes or Alkenes

Broadening the scope beyond diazo compounds, the 1,3-dipolar cycloaddition strategy encompasses a variety of 1,3-dipoles, including nitrile imines and sydnones, reacting with dipolarophiles like alkynes or alkenes. acs.orgnih.govyoutube.com This versatility allows for the synthesis of a wide array of substituted pyrazoles. Nitrile imines, for example, can be generated in situ from hydrazonoyl halides and react with alkynes to form pyrazoles. youtube.com Similarly, the reaction of nitrile imines with bromoalkenes, acting as alkyne surrogates, leads to tetrasubstituted pyrazoles through a cycloaddition-elimination sequence. nih.gov

The use of alkenes as dipolarophiles typically results in the formation of pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles. wikipedia.org For instance, a vinyl derivative can react with a nitrilimine generated in situ to yield a 1,3,5-substituted pyrazole in good yield. nih.gov The choice of dipole and dipolarophile dictates the substitution pattern of the final pyrazole product, although mixtures of regioisomers can sometimes be formed. youtube.com

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like pyrazoles by combining three or more starting materials in a single synthetic operation. beilstein-journals.orgmdpi.com These reactions avoid the need to isolate intermediates, thereby saving time and resources. A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For example, pyrano[2,3-c]pyrazoles can be synthesized in high yields (85-93%) through a four-component reaction of an aldehyde, hydrazine hydrate, a β-ketoester, and malononitrile (B47326) in an aqueous medium at room temperature. mdpi.com

Another MCR strategy involves the in situ generation of 1,3-dicarbonyl compounds, which then react with hydrazines in a one-pot process to form pyrazoles. beilstein-journals.org The versatility of MCRs allows for the combination of classical condensation chemistry with modern catalytic methods, providing access to a diverse range of functionalized pyrazoles. beilstein-journals.orgnih.gov For instance, a three-component reaction of aryl glyoxal, aryl thioamide, and pyrazolones in a green solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can produce novel pyrazole-linked thiazoles. acs.org

Table 2: Selected Multi-Component Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three | Aldehyde, β-ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Four | Aldehyde, Malononitrile, β-ketoester, Hydrazine hydrate | Piperidine, Water, RT | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Five | Thiadiazole-thiol, Aldehyde, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10, 65-70 °C | Substituted pyrano[2,3-c]pyrazoles | mdpi.com |

Nucleophilic Substitution and Subsequent Derivatizations

While the pyrazole ring is generally π-excessive and thus more reactive towards electrophiles, nucleophilic substitution reactions can be performed on pyrazole rings bearing suitable substituents, such as electron-withdrawing groups or leaving groups. chim.itmdpi.com For example, 5-chloropyrazoles can undergo nucleophilic aromatic substitution with primary alkylamines, a reaction that can be facilitated by microwave irradiation. mdpi.com This approach is valuable for introducing amino groups at the C5 position, a key feature of the target compound's structural class.

The synthesis of 5-aminopyrazoles is often achieved through the cyclization of β-ketonitriles with hydrazines. beilstein-journals.org For instance, reacting various heteroarylhydrazines with alkylidenemalononitriles is a known method for producing 5-amino-4-cyanopyrazoles. nih.gov Once the aminopyrazole core is formed, further derivatization can be carried out. For example, the reaction of a pyrazole carboxylic acid chloride with various amines or alcohols can yield the corresponding amides or esters, demonstrating how subsequent functionalization can build molecular complexity. researchgate.net

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for constructing pyrazole scaffolds, with a strong emphasis on catalytic processes that offer improved selectivity and milder reaction conditions.

Catalytic Synthetic Methods

The use of catalysts, particularly metal catalysts, has become a cornerstone of modern pyrazole synthesis, enabling reactions that might otherwise be inefficient or non-selective.

Lewis acids like Aluminium chloride (AlCl₃) have proven effective in catalyzing the synthesis of pyrazoles. A simple and rapid one-pot, three-component synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives has been developed using AlCl₃ as a catalyst in aqueous ethanol, achieving high yields (79-89%) in under 30 minutes. researchgate.net AlCl₃ can also mediate the reaction between N-alkylated tosylhydrazones and terminal alkynes to furnish 1,3,5-trisubstituted pyrazoles with complete regioselectivity and excellent functional group tolerance. organic-chemistry.org

Silver triflate (AgOTf) is another versatile catalyst employed in pyrazole synthesis. It has been used to catalyze the reaction of chalcones with hydrazines to produce imidazole-pyrazole derivatives in good yields and short reaction times. researchgate.net In this process, silver is believed to activate the carbonyl carbon of the chalcone, facilitating the initial nucleophilic attack by the hydrazine. researchgate.net Furthermore, AgOTf is the catalyst of choice for the highly regioselective synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines. researchgate.net A silver-catalyzed post-Ugi intramolecular heteroannulation has also been developed, allowing for the synthesis of complex pyrazolo[1,5-a] rsc.orgacs.orgdiazepine scaffolds from pyrazole-tethered propargylamides in high yields. beilstein-journals.orgnih.govnih.gov This reaction proceeds via π-coordination of the silver catalyst to the alkyne, followed by a nucleophilic attack from a pyrazole nitrogen to form the fused ring system. nih.gov

Nano-Catalyst Mediated Protocols (e.g., Nano-ZnO)

The use of nano-catalysts in organic synthesis has gained significant traction due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, higher yields, and milder reaction conditions. Zinc oxide nanoparticles (nano-ZnO) have emerged as a particularly effective, inexpensive, and reusable catalyst for the synthesis of pyrazole derivatives. researchgate.net

In the context of synthesizing pyrazole analogs, nano-ZnO has been successfully employed in one-pot, four-component reactions to produce pyranopyrazoles with excellent yields. researchgate.net These reactions typically involve an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine, often in an aqueous medium. researchgate.net The proposed mechanism suggests that the nano-ZnO acts as a Lewis acid, activating the carbonyl groups and facilitating the initial Knoevenagel condensation and subsequent Michael addition and cyclization steps. researchgate.net

More advanced nano-catalysts, such as lanthanum-doped zinc oxide (La-doped ZnO) and core-shell structures like silver-lanthanum-zinc oxide (Ag/La-ZnO), have been developed to further enhance catalytic efficiency. researchgate.netnih.gov Doping with lanthanum can increase the number of active sites and improve thermal and chemical stability. researchgate.net The addition of a silver coating can further boost catalytic performance. These catalysts have been shown to be highly effective in the solvent-free synthesis of pyranopyrazoles, offering high yields in short reaction times. researchgate.netnih.gov

| Catalyst | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nano-ZnO | Four-component synthesis of pyranopyrazoles | Water, 70°C, 1-1.5 h | up to 96% | researchgate.netnanomaterchem.com |

| Ag/La-ZnO core-shell | Four-component synthesis of pyranopyrazoles | Solvent-free, grinding, room temp., 10-25 min | up to 98% | nih.gov |

| Nano-Fe3O4 | Multicomponent synthesis of pyranopyrazoles | 60 min, 1% (w/w) catalyst | Not specified |

Green Chemistry and Sustainable Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce waste, minimize energy consumption, and use less hazardous substances.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent offers significant environmental benefits by reducing solvent waste and simplifying product purification. Several protocols for the synthesis of pyrazole derivatives have been developed under solvent-free conditions. For instance, the condensation of diketones and hydrazines can be achieved at room temperature in the presence of a catalytic amount of sulfuric acid to afford pyrazoles in high yields. nih.govorganic-chemistry.org

Microwave irradiation is often combined with solvent-free conditions to accelerate reactions. nih.gov High yields of pyrazolo[3,4-b]pyridines have been obtained from the reaction of 5-aminopyrazoles with β-halovinyl/aryl aldehydes under solvent-free microwave irradiation. organic-chemistry.org Similarly, lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles have been effectively used as catalysts for the synthesis of pyrazole derivatives under solvent-free grinding conditions at room temperature, resulting in excellent yields and short reaction times. researchgate.net

| Reaction | Catalyst/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation of diketone and hydrazine | H₂SO₄ (catalytic), Room Temp. | Not specified | High | |

| 5-aminopyrazole + β-halovinyl/aryl aldehyde | Microwave irradiation | Not specified | High | organic-chemistry.org |

| Four-component synthesis of pyranopyrazoles | Ag/La-ZnO, Grinding, Room Temp. | 10-25 min | 94-98% | researchgate.net |

Utilization of Sustainable Solvents (e.g., Glycerol (B35011), PEG-400, Ethanol)

When a solvent is necessary, the use of sustainable and benign solvents is a key aspect of green chemistry. Ethanol, glycerol, and polyethylene (B3416737) glycol (PEG) are notable examples.

Ethanol: As a bio-based and relatively non-toxic solvent, ethanol is frequently used in pyrazole synthesis. The reaction of 5-aminopyrazoles with diketones to form pyrazolo[1,5-a]pyrimidines has been successfully carried out in ethanol. nih.gov

Glycerol: A byproduct of biodiesel production, glycerol is a biodegradable, non-toxic, and high-boiling point solvent. It has been used as a medium for the catalyst-free synthesis of pyrazole derivatives in a glycerol-water solution, affording excellent yields. nih.gov The multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles has also been achieved in glycerol with high yields without the need for an additional catalyst. nih.gov

PEG-400: Polyethylene glycol (PEG-400) is a non-toxic, non-volatile, and recyclable solvent. It has been effectively used as a reaction medium for the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives and pyrazolo[1,5-a]pyrimidines, offering good yields and simple work-up procedures. youtube.comnih.gov

| Solvent | Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | 5-aminopyrazole + diketone | Reflux | Good | nih.gov |

| Glycerol-Water | Phenyl hydrazine + diketone | Catalyst-free | Excellent | nih.gov |

| Glycerol | Multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles | Catalyst-free | up to 93% | nih.gov |

| PEG-400 | Three-component synthesis of pyrazolo[3,4-b]pyridin-6(7H)-ones | 90°C, 15 min | Moderate to High | youtube.comorgsyn.org |

| PEG-400 | Synthesis of pyrazolo[1,5-a]pyrimidines | - | Excellent | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.gov This technique has been widely applied to the synthesis of pyrazole derivatives.

For instance, the preparation of 1-aryl-1H-pyrazole-5-amines has been efficiently achieved through a microwave-mediated reaction of an aryl hydrazine with 3-aminocrotononitrile (B73559) or an α-cyanoketone in aqueous HCl. nih.gov The reactions are typically complete within 10-15 minutes at 150°C, with isolated yields ranging from 70-90%. nih.gov The synthesis of 5-aminopyrazol-4-yl ketones has also been expedited using microwave irradiation. nih.gov Furthermore, the reaction of 5-aminopyrazoles with diketones to form pyrazolo[1,5-a]pyrimidines has been shown to be more efficient under microwave conditions compared to conventional heating. nih.gov

| Product Type | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Aryl-1H-pyrazole-5-amines | Aryl hydrazine + α-cyanoketone | 1 M HCl, 150°C | 10-15 min | 70-90% | nih.govyoutube.com |

| 5-Aminopyrazol-4-yl ketones | β-ketonitrile + hydrazine | Microwave irradiation | Rapid | Efficient | nih.govbeilstein-journals.org |

| Pyrazolo[1,5-a]pyrimidines | 5-aminopyrazole + diketone | Acetic acid or ethanol | Shorter than conventional | Better than conventional | nih.gov |

Ultrasound-Mediated Synthesis

Ultrasound irradiation is another energy-efficient technique that can enhance reaction rates and yields in heterocyclic synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate chemical reactions. nih.gov

Ultrasound has been successfully used in the synthesis of various pyrazole-containing systems. For example, the three-component reaction of 5-aminopyrazole, arylaldehydes, and indandione in ethanol under ultrasonic irradiation yields pyrazolo[3,4-b]pyridine derivatives in just 4-5 minutes with yields of 88-97%. nih.gov Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones in ethanol is significantly accelerated by ultrasound, with reaction times of only 5 minutes and yields ranging from 61-98%. nih.gov

| Product Type | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | 5-aminopyrazole + arylaldehyde + indandione | Ethanol, Ultrasound | 4-5 min | 88-97% | nih.govbeilstein-journals.org |

| Pyrazolo[1,5-a]pyrimidines | 5-aminopyrazole + trifluoroalkenone | Ethanol, Ultrasound | 5 min | 61-98% | nih.gov |

| 1,5-Disubstituted pyrazoles | α,β-unsaturated cyanoester + phenyl hydrazine | Cu(I) catalyst, 60°C, Ultrasound | 75-90 min | High | asianpubs.org |

Deaminative Transformations and Cross-Coupling Reactions (e.g., Suzuki–Miyaura)

Deaminative transformations of 5-aminopyrazoles provide a route to pyrazole derivatives where the amino group is replaced by other functionalities. A common method involves the diazotization of the amino group, followed by a subsequent reaction, such as a Sandmeyer-type reaction, to introduce a desired substituent. wikipedia.orgnumberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com For instance, the primary amino group of a 5-aminopyrazole can be treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. nih.govsemanticscholar.orgyoutube.com This intermediate is often unstable but can be immediately subjected to reactions with various reagents. For example, treatment with copper(I) halides can yield the corresponding halogenated pyrazoles. wikipedia.orgyoutube.com

Another deamination method involves the use of isopentyl nitrite in an aprotic solvent like dimethylformamide (DMF) to furnish the deaminated pyrazole product. rsc.org This approach has been shown to be effective for the deamination of primary aromatic amines. rsc.org

Once a halogen is introduced onto the pyrazole ring, typically at the 4-position, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, become a powerful tool for carbon-carbon bond formation. researchgate.net This reaction allows for the coupling of a halogenated pyrazole with a wide range of aryl, heteroaryl, and styryl boronic acids or their esters. researchgate.net The efficiency of the Suzuki-Miyaura coupling can be influenced by the nature of the halogen on the pyrazole ring, with bromo and chloro derivatives sometimes showing superiority over iodo derivatives due to a reduced tendency for dehalogenation. researchgate.net

The choice of catalyst and ligands is crucial for the success of the Suzuki-Miyaura reaction with aminopyrazole substrates. For N-acylaminopyrazoles, a combination of Pd(OAc)₂ and a bulky phosphine (B1218219) ligand like XPhos has been found to be efficient. researchgate.net For unprotected aminopyrazoles, a pre-catalyst such as XPhos Pd G2 is often essential for achieving good yields. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions of Halogenated Aminopyrazoles

| Halogenated Pyrazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Product | Yield (%) | Reference |

| 4-Bromo-N-acetyl-3-methyl-1H-pyrazol-5-amine | Phenylboronic acid | Pd(OAc)₂/XPhos | N-(4-Phenyl-3-methyl-1H-pyrazol-5-yl)acetamide | 92 | researchgate.net |

| 4-Bromo-3-methyl-1H-pyrazol-5-amine | 2-Thienylboronic acid | XPhos Pd G2 | 3-Methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine | 85 | researchgate.net |

| 4-Chloro-N-acetyl-3-methyl-1H-pyrazol-5-amine | (E)-Styrylboronic acid | Pd(OAc)₂/XPhos | N-(4-((E)-Styryl)-3-methyl-1H-pyrazol-5-yl)acetamide | 78 | researchgate.net |

Stereoselective and Regioselective Synthesis

The synthesis of specifically substituted pyrazoles like 5-Amino-1-methyl-1H-pyrazole-3-ethanol heavily relies on controlling the regiochemistry of the pyrazole ring formation.

The most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. nih.gov When an unsymmetrical hydrazine, such as methylhydrazine, is used, two regioisomeric pyrazoles can be formed. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups in the dicarbonyl compound and the steric and electronic properties of the hydrazine. nih.gov

For the synthesis of a 1,5-disubstituted pyrazole, such as the target molecule's core, the reaction of methylhydrazine with a β-keto ester or a related 1,3-dielectrophile is a key step. The initial nucleophilic attack can occur from either of the two nitrogen atoms of methylhydrazine. Generally, the less sterically hindered and more nucleophilic terminal nitrogen atom of methylhydrazine preferentially attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. organic-chemistry.orgnih.gov Subsequent cyclization then determines the final regiochemistry.

In the case of synthesizing 1-substituted-5-hydroxypyrazoles, the reaction of a substituted hydrazine with diethyl 2-(ethoxymethylene)malonate can be employed. The initial attack of the substituted nitrogen of the hydrazine onto the β-carbon of the enol ether, followed by cyclization, leads to the desired 1,5-disubstituted pyrazole. nih.govresearchgate.net

One strategy to achieve high regioselectivity involves using starting materials with distinct electronic differences between the two electrophilic centers. For example, the reaction of methylhydrazine with ethyl 4,4,4-trifluoro-3-oxobutanoate can lead to the preferential formation of the 1-methyl-5-(trifluoromethyl)pyrazole isomer. acs.org

A study on the reaction of a push-pull alkene, ethyl 2-cyano-3-phenylamino-3-(methylthio)acrylate, with methylhydrazine in solvent-free conditions at 80°C resulted in a mixture of two N-methyl pyrazole isomers, ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate and ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate, in a 70:30 ratio, respectively. nih.gov

Reaction conditions, particularly the choice of solvent and temperature, can significantly influence the regioselectivity of pyrazole formation. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents has been shown to dramatically increase the regioselectivity in the reaction of 1,3-diketones with methylhydrazine, favoring the formation of the isomer where the methyl group is on the nitrogen adjacent to the less sterically hindered carbon of the original diketone. acs.org For instance, the reaction of 1-(furan-2-yl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine in ethanol gives a 60:40 mixture of regioisomers, whereas in HFIP, the ratio improves to over 99:1 in favor of the 1-methyl-3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole isomer. acs.org

Table 2: Effect of Solvent on the Regioselectivity of Pyrazole Formation

| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (1,5-isomer : 1,3-isomer) | Reference |

| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 60 : 40 | acs.org |

| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85 : 15 | acs.org |

| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99 : 1 | acs.org |

Similarly, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been found to significantly improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines compared to polar protic solvents like ethanol. organic-chemistry.org Temperature can also be a controlling factor; in some cases, divergent synthesis of different pyrazole isomers can be achieved by simply tuning the reaction temperature.

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanistic pathways of pyrazole synthesis is crucial for controlling the reaction outcome and optimizing conditions.

The classical synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is generally accepted to proceed through the formation of a hydrazone intermediate. slideshare.net The initial step is the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a carbinolamine, which then dehydrates to give a hydrazone. organic-chemistry.orgnih.gov This hydrazone intermediate can exist as E/Z isomers, and its conformation can influence the subsequent cyclization step. nih.gov

In the reaction of β-ketoesters with substituted hydrazines, carbon-13 NMR spectroscopy has been a valuable tool for identifying and following the concentrations of starting materials, intermediates, and products. organic-chemistry.orgnih.gov These studies have confirmed the presence of hydrazone intermediates and, in some cases, the corresponding enamine or pyrazolidinone intermediates before the final aromatization to the pyrazole product. organic-chemistry.orgnih.gov For example, in the reaction of ethyl acetoacetate with phenylhydrazine, the initial formation of the hydrazone at the keto-carbonyl is observed, followed by cyclization. nih.gov

The regioselectivity of pyrazole formation is determined by two key steps: the initial nucleophilic attack and the subsequent intramolecular cyclization. In the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine like methylhydrazine, the initial attack of the more nucleophilic, less hindered nitrogen (NH₂) of methylhydrazine on the more reactive carbonyl group is generally favored. organic-chemistry.orgnih.gov

Following the formation of the hydrazone, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This cyclization step leads to a five-membered heterocyclic intermediate, often a pyrazolidinone or a dihydropyrazole derivative, which then undergoes dehydration (aromatization) to yield the final pyrazole product. sioc-journal.cn The rate and feasibility of this cyclization can be influenced by the stereochemistry of the hydrazone intermediate and the reaction conditions. nih.gov For instance, an anti conformation of the hydrazone may hinder cyclization, while a syn conformation would facilitate it.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

¹H NMR Studies

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 5-Amino-1-methyl-1H-pyrazole-3-ethanol, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the various protons in its structure.

The pyrazole (B372694) ring itself contains one proton (H-4), which is expected to appear as a singlet, typically in the range of δ 5.5-6.5 ppm. The exact chemical shift would be influenced by the electronic effects of the amino and ethanol (B145695) substituents. The protons of the amino group (-NH₂) at the 5-position would likely produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is often observed in the δ 3.0-5.0 ppm range.

The N-methyl group (-CH₃) protons are anticipated to be a sharp singlet, deshielded by the adjacent nitrogen atom, appearing around δ 3.5-4.0 ppm. The ethanol substituent at the 3-position (-CH₂CH₂OH) would give rise to two distinct multiplets. The methylene (B1212753) group adjacent to the pyrazole ring (-CH₂-) is expected to be a triplet around δ 2.7-3.0 ppm, while the methylene group attached to the hydroxyl group (-CH₂OH) would also be a triplet, likely in the δ 3.6-3.9 ppm region. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 (pyrazole ring) | 5.5 - 6.5 | Singlet |

| -NH₂ (amino group) | 3.0 - 5.0 | Broad Singlet |

| N-CH₃ (methyl group) | 3.5 - 4.0 | Singlet |

| -CH₂- (pyrazole-CH₂) | 2.7 - 3.0 | Triplet |

| -CH₂OH (ethanol) | 3.6 - 3.9 | Triplet |

| -OH (hydroxyl) | Variable | Broad Singlet |

¹³C NMR Studies

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the decoupled ¹³C NMR spectrum of this compound, distinct signals for each unique carbon atom are expected.

The pyrazole ring carbons (C-3, C-4, and C-5) will resonate in the aromatic region of the spectrum. C-5, being attached to the amino group, is predicted to be the most shielded of the ring carbons, appearing around δ 140-150 ppm. C-3, bearing the ethanol substituent, would likely be found in the δ 150-160 ppm range. The C-4 carbon is expected to resonate at a more upfield position, approximately δ 90-100 ppm.

The N-methyl carbon (-CH₃) would give a signal in the range of δ 35-45 ppm. The two carbons of the ethanol side chain would be distinguishable; the carbon directly attached to the pyrazole ring (-CH₂-) is anticipated around δ 25-35 ppm, while the carbon bearing the hydroxyl group (-CH₂OH) would be more deshielded, appearing in the δ 55-65 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole ring) | 150 - 160 |

| C-4 (pyrazole ring) | 90 - 100 |

| C-5 (pyrazole ring) | 140 - 150 |

| N-CH₃ (methyl group) | 35 - 45 |

| -CH₂- (pyrazole-CH₂) | 25 - 35 |

| -CH₂OH (ethanol) | 55 - 65 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For this compound, a key correlation would be observed between the two methylene groups of the ethanol side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the pyrazole H-4, the N-methyl group, and the two methylene groups of the ethanol substituent to their corresponding proton signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₆H₁₁N₃O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for pyrazole derivatives involve cleavage of the substituents from the ring and fragmentation of the pyrazole ring itself. For this compound, characteristic fragments would be expected from the loss of the ethanol side chain, the methyl group, or parts of the pyrazole ring. The analysis of these fragments helps to piece together the molecular structure. For instance, the fragmentation of pyrazoles often involves the cleavage of the N-N bond and subsequent ring opening.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₆H₁₂N₃O⁺ | 142.0975 |

| [M+Na]⁺ | C₆H₁₁N₃ONa⁺ | 164.0794 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound and studying its fragmentation patterns. For this compound (molecular formula C₆H₁₁N₃O), ESI-MS analysis in positive ion mode is expected to prominently feature the protonated molecular ion [M+H]⁺. This technique provides a direct confirmation of the compound's molecular mass.

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion. The fragmentation pattern offers insights into the compound's structural components. Key expected fragments for this compound would likely arise from the cleavage of the ethanol side chain or other characteristic losses.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 142.10 | Protonated molecular ion |

| [M+Na]⁺ | 164.08 | Sodium adduct |

| [M-H₂O+H]⁺ | 124.09 | Loss of water from the ethanol group |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct functional moieties. For pyrazolone-type compounds, bands in the 3600–3200 cm⁻¹ region are typically assigned to O–H and N–H stretching vibrations mdpi.com. The spectrum provides a molecular fingerprint, confirming the presence of the hydroxyl, amino, and pyrazole ring structures.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (Broad) |

| N-H (Amine) | Stretching | 3300-3500 (Medium, two bands for -NH₂) |

| C-H (Alkyl/Aromatic) | Stretching | 2850-3100 |

| C=N, C=C (Pyrazole Ring) | Stretching | 1500-1650 |

| C-O (Alcohol) | Stretching | 1050-1260 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While 5-aminopyrazole derivatives have been studied using X-ray crystallography to confirm their molecular structures, specific crystallographic data for this compound is not available in the reviewed literature. nih.gov However, analysis of related structures provides insight into the type of data that would be obtained. For instance, studies on similar pyrazole compounds have confirmed their structures and provided detailed geometric parameters. nih.govnih.gov

Table 3: Example Crystallographic Data Parameters (Hypothetical)

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Calculated Density | g/cm³ |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized substance. The experimental results are compared against the theoretically calculated percentages based on the compound's proposed formula (C₆H₁₁N₃O). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for C₆H₁₁N₃O

| Element | Molecular Weight | Theoretical % | Found % |

|---|---|---|---|

| Carbon (C) | 12.01 | 51.05 | (Experimental Value) |

| Hydrogen (H) | 1.01 | 7.85 | (Experimental Value) |

| Nitrogen (N) | 14.01 | 29.76 | (Experimental Value) |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. etamu.edu The TGA curve provides information about decomposition patterns, thermal stability, and the composition of the material. For pyrazole derivatives, TGA can reveal the onset temperature of decomposition and the stages of mass loss. nih.govmdpi.com While specific TGA data for this compound is not detailed in the available literature, the technique would be instrumental in characterizing its stability under thermal stress, which is a critical parameter for its potential applications. Studies on related compounds have shown that pyrazole derivatives can exhibit good thermal stability. bohrium.commdpi.com

Table 5: Typical Information from a TGA Curve

| Parameter | Description |

|---|---|

| T_onset | Temperature at which weight loss begins |

| T_max | Temperature of maximum rate of decomposition |

| % Weight Loss | Percentage of mass lost at each decomposition step |

Fluorescence Spectroscopy and Cyclic Voltammetry for Photophysical and Electrochemical Characterization

The photophysical and electrochemical properties of a compound are critical for applications in materials science and bioimaging. nih.gov

Fluorescence Spectroscopy is used to study the emission of light from a molecule after it has absorbed light. This analysis provides information on a compound's fluorescent properties, including its excitation and emission wavelengths, quantum yield, and Stokes shift. Many pyrazole derivatives are known to be fluorescent, and their properties can be tuned by modifying their chemical structure. nih.govresearchgate.net

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a substance. wikipedia.orgbiologic.net It provides data on the oxidation and reduction potentials of a molecule, which are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org These parameters are essential for understanding a compound's electronic behavior and its potential use in electronic devices. rsc.org Studies on various 5-aminopyrazole derivatives have utilized CV to explore their electrochemical characteristics. mdpi.comnih.gov

While specific experimental data for this compound are not available, these techniques would be vital for a complete characterization of its electronic and optical properties.

Table 6: Key Parameters from Photophysical and Electrochemical Analyses

| Technique | Parameter | Information Provided |

|---|---|---|

| Fluorescence Spectroscopy | λ_ex (max) / λ_em (max) | Maximum excitation/emission wavelengths |

| Quantum Yield (Φ_F) | Efficiency of the fluorescence process | |

| Stokes Shift | Difference between λ_ex and λ_em | |

| Cyclic Voltammetry | E_ox / E_red | Oxidation and reduction potentials |

| HOMO / LUMO Levels | Energy levels of molecular orbitals |

Computational and Theoretical Chemistry Studies of 5 Amino 1 Methyl 1h Pyrazole 3 Ethanol and Its Derivatives

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular structures, energies, and various other properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for computational studies of pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. dntb.gov.uanih.gov DFT methods are used to investigate the electronic properties, reactivity, and vibrational spectra of these compounds. researchgate.netrsc.org

A crucial first step in any computational study is the optimization of the molecular geometry to find the most stable conformation of the molecule. For pyrazole derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly employed to determine bond lengths, bond angles, and dihedral angles of the ground state structure. rsc.orgnih.gov

For a related compound, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), density functional calculations were performed using the DFT method with a 6-31G* basis set to investigate its molecular geometry and electron distribution. nih.gov The optimized geometry reveals a nearly planar pyrazole and pyridine (B92270) ring system. nih.gov

Electronic structure calculations provide insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.

Table 1: Representative Calculated Bond Lengths and Angles for a Pyrazole Derivative (Note: This data is illustrative and based on a representative pyrazole derivative. Specific values for 5-Amino-1-methyl-1H-pyrazole-3-ethanol would require a dedicated computational study.)

| Parameter | Value |

| N1-N2 Bond Length | 1.35 Å |

| C3-N2 Bond Length | 1.33 Å |

| C4-C5 Bond Length | 1.40 Å |

| C5-N1 Bond Length | 1.38 Å |

| N1-C(methyl) Bond Length | 1.47 Å |

| C3-C(ethanol) Bond Length | 1.51 Å |

| C5-N(amino) Bond Length | 1.37 Å |

| N1-N2-C3 Angle | 112.0° |

| N2-C3-C4 Angle | 105.0° |

| C3-C4-C5 Angle | 108.0° |

| C4-C5-N1 Angle | 107.0° |

| C5-N1-N2 Angle | 108.0° |

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding the reactive behavior of molecules. It provides a visual representation of the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). asrjetsjournal.org For pyrazole derivatives, the MESP map typically shows negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the ethanol group, indicating these are likely sites for electrophilic attack. Positive potential (blue regions) is often found around the amino group's hydrogen atoms and the hydroxyl proton, suggesting these are sites for nucleophilic attack. This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net

DFT calculations are widely used to predict spectroscopic properties, such as vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govasrjetsjournal.org The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. rsc.org Theoretical NMR chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which aids in the assignment of experimental spectra. asrjetsjournal.org These predictions are instrumental in the structural elucidation of newly synthesized compounds.

Hartree-Fock Methods for Electronic Structure

The Hartree-Fock (HF) method is another fundamental ab initio approach for approximating the wavefunction and energy of a quantum many-body system. researchgate.net While generally less accurate than DFT for many applications due to its neglect of electron correlation, the HF method provides a valuable starting point for more advanced calculations and is still used for certain types of analysis. It is often used in conjunction with other methods to provide a more complete picture of the electronic structure.

Molecular Modeling and Simulation

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to explore the dynamic behavior and accessible conformations of molecules over time. eurasianjournals.com For this compound, MD simulations can provide a detailed picture of its flexibility, particularly concerning the ethanol side chain and its orientation relative to the pyrazole ring.

MD simulations model the movements of atoms by solving Newton's equations of motion, taking into account a force field that describes the potential energy of the system. eurasianjournals.com This allows for the analysis of conformational landscapes, identifying low-energy, stable conformers and the energy barriers between them. Key areas of investigation for this compound would include:

Torsional Angles: The simulation would track the dihedral angles along the bond connecting the ethanol group to the pyrazole ring (C3-C-C-O). This reveals the preferred spatial arrangement of the hydroxyl group.

Intramolecular Hydrogen Bonding: MD can determine the probability of forming an intramolecular hydrogen bond between the hydroxyl group of the ethanol substituent and the adjacent pyrazole ring nitrogen (N2).

Solvent Effects: By simulating the molecule in different solvent environments (e.g., water, ethanol), MD can show how solvent interactions influence the conformational preferences of the molecule. nih.gov For instance, studies on similar amino alcohol structures show that solvent can significantly alter the population of different conformers. nih.govmdpi.com

The results of MD simulations are often visualized through Ramachandran-like plots for key dihedral angles and by calculating the root mean square deviation (RMSD) to assess structural stability over the simulation time. nih.govnih.gov

Table 1: Exemplary Conformational Data from a Hypothetical MD Simulation

| Parameter | In Vacuum | In Water | In Ethanol |

|---|---|---|---|

| Most Populated Dihedral Angle (C3-Cα-Cβ-OH) | -65° (gauche) | 180° (anti) | -70° (gauche) |

| Intramolecular H-Bond (O-H···N2) Occupancy | 15% | <1% | 5% |

| Average End-to-End Distance (N1 to O) | 4.8 Å | 5.5 Å | 4.9 Å |

Tautomerism and Isomerism Studies

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where a proton can migrate between the two ring nitrogen atoms. This results in an equilibrium between two different tautomeric forms. For a derivative of the title compound lacking the N1-methyl group, such as 5-amino-1H-pyrazole-3-ethanol, two annular tautomers would exist: 5-amino-1H-pyrazole-3-ethanol and 3-amino-1H-pyrazole-5-ethanol.

However, in the specified compound, This compound , the presence of the methyl group at the N1 position "fixes" the structure and prevents annular tautomerism . The nitrogen atom is alkylated, so no mobile proton is available to switch positions with the N2 nitrogen.

Computational studies on related 3,5-disubstituted pyrazoles that can exhibit tautomerism utilize methods like Density Functional Theory (DFT) to calculate the relative energies of the possible tautomers. These studies consistently show that the tautomeric equilibrium is influenced by the electronic nature of the substituents at the C3 and C5 positions. Generally, the tautomer where the more electron-withdrawing group is at position 3 is favored.

For pyrazole derivatives that can exhibit tautomerism (i.e., the N-H analogue of the title compound), the surrounding solvent plays a critical role in determining the position of the tautomeric equilibrium. Computational models, particularly those incorporating a polarizable continuum model (PCM), are used to simulate these solvent effects.

Studies on analogous aminopurine and aminopyrazole systems have shown that an increase in solvent polarity generally decreases the energy difference between tautomers. eurjchem.com Polar solvents tend to stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. For example, a tautomer with a larger dipole moment will be more stabilized in a high-dielectric-constant solvent like water or DMSO compared to a nonpolar solvent like chloroform. researchgate.net The capability of the solvent to act as a hydrogen bond donor or acceptor can also dramatically influence the tautomerization process. researchgate.net

Intermolecular Interactions and Aggregation Behavior

The functional groups on this compound—specifically the amino (-NH2) group and the hydroxyl (-OH) group—are potent hydrogen bond donors and acceptors. Computational studies can predict and analyze the intermolecular forces that lead to dimerization and larger aggregation.

Using DFT and other quantum mechanical methods, the strength and geometry of potential hydrogen bonds can be calculated. For this compound, several intermolecular hydrogen bonding patterns are possible:

Between the hydroxyl group of one molecule and the amino group of another.

Between the hydroxyl group and the N2 atom of a neighboring pyrazole ring.

Between the amino group and the hydroxyl group of another molecule.

These interactions can lead to the formation of stable dimers or larger, ordered aggregates. Computational analysis of the molecular electrostatic potential (MEP) surface can identify the electron-rich (negative potential, hydrogen bond acceptor) and electron-poor (positive potential, hydrogen bond donor) regions, predicting the most likely sites for intermolecular contact. In water-containing solutions, simulations can also model how water molecules mediate or compete with these intermolecular interactions, which can affect aggregation propensity. nih.gov

Reactivity and Regioselectivity Predictions

Computational chemistry is invaluable for predicting the reactivity and regioselectivity of chemical reactions. For this compound and its derivatives, these methods can forecast the most likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO indicates the most probable region for electrophilic attack, while the LUMO indicates the site for nucleophilic attack. For aminopyrazoles, the HOMO is often localized on the pyrazole ring and the amino group, suggesting these are the most nucleophilic sites. researchgate.net

Molecular Electrostatic Potential (MEP): As mentioned, MEP maps visualize charge distribution. The most negative regions (typically around the N2 atom and the oxygen atom) are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. acs.org

Fukui Functions and Dual Descriptors: These reactivity indices, derived from conceptual DFT, provide a more quantitative measure of the reactivity at each atomic site within the molecule, helping to resolve ambiguities in FMO or MEP analysis.

For reactions like electrophilic aromatic substitution on the pyrazole ring, calculations can predict whether the attack will occur at the C4 position. For reactions involving the substituents, computational methods can help determine the relative nucleophilicity of the exocyclic amino group versus the endocyclic N2 atom, which is crucial for predicting the outcome of cyclization reactions. researchgate.net

Table 2: Predicted Reactivity Indices for this compound (Illustrative)

| Atomic Site | MEP Minimum (kcal/mol) | HOMO Lobe Density | Predicted Reactivity |

|---|---|---|---|

| N (Amino Group) | -35.2 | High | Nucleophilic / H-bond acceptor |

| N2 (Ring) | -45.8 | Moderate | Strongly Nucleophilic / H-bond acceptor |

| C4 (Ring) | -12.1 | High | Site for Electrophilic Attack |

| O (Hydroxyl Group) | -40.5 | Moderate | Nucleophilic / H-bond acceptor |

| H (Hydroxyl Group) | +50.3 | Low | Electrophilic / H-bond donor |

Structure-Based Computational Approaches

When considering the potential biological activity of derivatives of this compound, structure-based computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are essential. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structures of a series of compounds to their biological activity. medicalresearchjournal.org By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of pyrazole derivatives with known activities, a mathematical model can be built. eurjchem.comnih.gov This model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding chemists to focus on the most promising candidates. 3D-QSAR methods like CoMFA and CoMSIA use 3D structural information to create contour maps that show which regions of the molecule should be modified to enhance activity. nih.govrsc.org

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule (a ligand) when it binds to the active site of a biological target, such as a protein or enzyme. rsc.orgijsdr.org For a derivative of this compound, docking simulations can identify key interactions (like hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's binding pocket. nih.govrsc.org The results, often expressed as a "docking score," help to rank potential inhibitors and explain their mechanism of action at a molecular level. medicalresearchjournal.org

These approaches are fundamental in modern drug discovery, accelerating the process of identifying and optimizing lead compounds based on pyrazole scaffolds. researchgate.net

Homology Modeling for Target Interaction Prediction

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. nih.govyoutube.com This method relies on the principle that proteins with similar sequences adopt similar structures. youtube.com The process involves identifying a known experimental protein structure (the "template") that has a high sequence similarity to the target protein, aligning the target sequence with the template, building a model of the target's structure based on the template, and then refining and validating the model. nih.govyoutube.com

In the context of drug discovery, homology modeling is crucial when the structure of a potential drug target is unknown. nih.gov For a novel compound like this compound, identifying its biological targets is a primary step. Computational target prediction methods can be employed to screen the compound against databases of known protein structures and pharmacophore models. nih.gov If a high-scoring potential target lacks an experimentally determined structure, homology modeling can be used to build a reliable 3D model of that target. nih.gov

For instance, numerous pyrazole derivatives have been identified as inhibitors of various protein kinases and enzymes. mdpi.comnih.govnih.govnih.gov Given the structural similarities, it is plausible that this compound could also interact with such targets. If a predicted kinase target for this compound lacks an X-ray crystal structure, a homology model could be constructed using a closely related kinase with a known structure as a template. This model would then serve as the basis for subsequent molecular docking studies to investigate potential binding interactions.

Hypothetical Application: Homology Modeling of a Putative Kinase Target

To illustrate, let's hypothesize that through preliminary screening, a novel cyclin-dependent kinase (CDK) is identified as a potential target for this compound. If this CDK lacks an experimental structure, a homology model could be generated.

| Step | Description | Tool/Database Example |

| 1. Template Search | The amino acid sequence of the target CDK is used to search the Protein Data Bank (PDB) for suitable templates. | BLASTp |

| 2. Template Selection | A high-resolution crystal structure of a human CDK (e.g., CDK2) with high sequence identity (>70%) would be selected. | PDB ID: 2VTO |

| 3. Sequence Alignment | The target and template sequences are aligned to identify conserved and variable regions. | Clustal Omega |

| 4. Model Building | A 3D model of the target CDK is generated based on the coordinates of the aligned template. | MODELLER |

| 5. Model Refinement | The initial model is subjected to energy minimization to resolve any steric clashes or unfavorable geometries. | GROMACS |

| 6. Model Validation | The quality of the final model is assessed using tools that check stereochemical quality, bond lengths, and angles. | PROCHECK, Ramachandran Plot |

The resulting validated homology model of the putative kinase target would then be suitable for use in molecular docking simulations.

Molecular Docking for Ligand-Receptor Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov The goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the binding free energy. nih.govbiointerfaceresearch.com This technique is instrumental in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. nih.gov

Numerous studies have employed molecular docking to investigate the binding of pyrazole derivatives to various protein targets. For example, docking studies have elucidated the binding modes of pyrazole derivatives as potential inhibitors of receptor tyrosine kinases (such as VEGFR-2 and RET kinase), cyclin-dependent kinases (CDKs), and carbonic anhydrases. mdpi.comnih.govnih.govtandfonline.comtandfonline.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the active site of the protein.

Hypothetical Molecular Docking of this compound